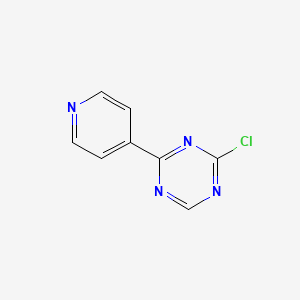

2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Overview

Description

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a chemical compound with the molecular formula C8H5ClN4. It has a molecular weight of 192.61 . This compound is used in research and is shipped from various locations worldwide .

Synthesis Analysis

The synthesis of 1,3,5-triazines, including 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, often involves the use of cyanuric chloride. This process includes the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is characterized by a triazine ring with a chlorine atom and a pyridinyl group attached .Physical And Chemical Properties Analysis

2-Chloro-4-pyridin-4-yl-1,3,5-triazine has a predicted density of 1.276±0.06 g/cm3. Its melting point is 372-374 °C, and its boiling point is predicted to be 642.7±65.0 °C .Scientific Research Applications

-

Antimicrobial Activity

- Field: Pharmaceutical Sciences

- Application: 1,3,5-Triazine 4-aminobenzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity .

- Method: These derivatives were prepared by conventional methods or using microwave irradiation .

- Results: Some compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

-

Ester Synthesis

- Field: Organic Chemistry

- Application: The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis .

- Method: The specific method of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

-

Biologically Important Molecules

- Field: Biochemistry

- Application: Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .

- Method: Various synthetic routes for a variety of triazines and tetrazines have been developed, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results: Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

-

Heterogeneous Catalysis

- Field: Chemical Engineering

- Application: Triazines and tetrazines have found great practical applications such as heterogeneous catalysis .

- Method: The specific method of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

-

Photocatalysis

-

Energy-Related Functions

-

Preparation of New Polysubstituted Pyridines

- Field: Organic Chemistry

- Application: The reactions of 1,2,4-triazines with dienophiles are widely used for the preparation of new polysubstituted pyridines .

- Method: Cycloaddition at the C-3,6 atoms of triazine is accompanied by elimination of a nitrogen molecule from the cycloadduct and subsequent aromatization of the intermediate dihydropyridine .

- Results: The specific results or outcomes obtained were not detailed in the source .

-

Antimicrobial Activity

- Field: Pharmaceutical Sciences

- Application: The synthesized compounds of 1,3,5-triazine have been evaluated for their antimicrobial activity .

- Method: The specific method of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

-

Biological Activities

- Field: Biochemistry

- Application: Several derivatives of triazine and tetrazine with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

- Method: The specific method of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

-

Heterogeneous Catalysis

- Field: Chemical Engineering

- Application: Triazines and tetrazines have found great practical applications such as heterogeneous catalysis .

- Method: The specific method of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

-

Photocatalysis

-

Energy-Related Functions

Safety And Hazards

properties

IUPAC Name |

2-chloro-4-pyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSOWFUYVWTDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-pyridin-4-yl-1,3,5-triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)

amine](/img/structure/B1437577.png)

![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)

![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)

![N-[2-(Pentyloxy)benzyl]-1-ethanamine](/img/structure/B1437592.png)

![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)